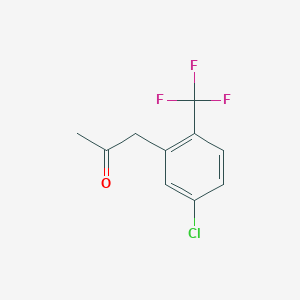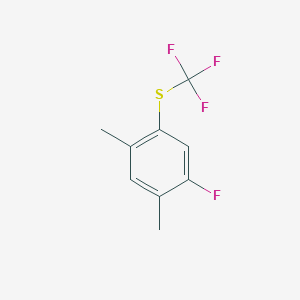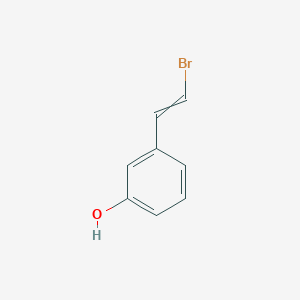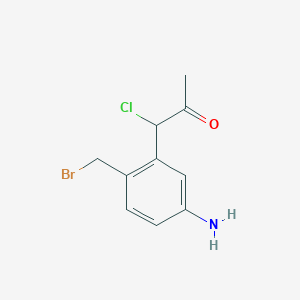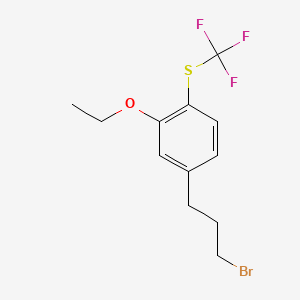
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is a heterocyclic compound that contains a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine typically involves the difluoromethylation of a pyridine derivative. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyridine ring . This process often employs reagents such as ClCF₂H and novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted derivatives .
Applications De Recherche Scientifique
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased biological activity . Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions that modulate the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-3-methylpyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)-3-methylpyridine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-4-methylpyridine:
Uniqueness
2-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C8H10F2N2 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-3-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-6(8(9)10)2-3-12-7(5)4-11/h2-3,8H,4,11H2,1H3 |
Clé InChI |
DZTBNVAYBYIMJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1CN)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


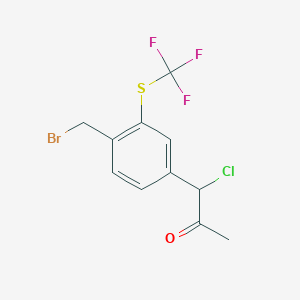
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)


![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)


![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
